7-Fluoroisoquinolin-3-ol
Description
7-Fluoroisoquinolin-3-ol is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a fluorine atom at position 7 and a hydroxyl group at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, and fluorination often enhances metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
7-fluoro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYLQZOKRSJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Structure Variations
- Isoquinoline vs. Quinoline: 7-Fluoroisoquinolin-3-ol (hypothetical): Isoquinoline core (benzene fused to pyridine at C1–C2 positions) with -F (C7) and -OH (C3). 7-Fluoroquinolin-3-ol (): Quinoline core (benzene fused to pyridine at C2–C3), -F (C7), -OH (C3). Molecular weight: 163.15 g/mol . Impact: The fused ring arrangement alters electronic distribution. Isoquinoline derivatives exhibit distinct dipole moments and binding modes compared to quinoline analogs .
Substituent Effects
- Fluorine vs. Methoxy/Chloro: 7-Fluoroisoquinoline-3-carboxylic acid (): -F (C7), -COOH (C3). Molecular weight: 191.16 g/mol. Fluorine’s electron-withdrawing nature may reduce basicity compared to methoxy (electron-donating) analogs like 7-Methoxyisoquinoline () . 7-Chlorocinnolin-3-ol (): Cinnoline core (two adjacent nitrogen atoms) with -Cl (C7) and -OH (C3). Chlorine’s larger atomic radius and polarizability may increase lipophilicity versus fluorine .
Physicochemical Properties
Molecular Weight and Solubility
- Solubility: Hydroxyl groups (e.g., 7-Fluoroquinolin-3-ol) enhance water solubility via hydrogen bonding, whereas carboxylic acids (e.g., 7-Fluoroisoquinoline-3-carboxylic acid) may form salts for improved bioavailability .
Acidity (pKa)
- The complex isoquinoline derivative in has a pKa of 8.2, likely due to its phenolic -OH group. Fluorine’s electron-withdrawing effect could lower the pKa of this compound compared to non-fluorinated analogs .
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